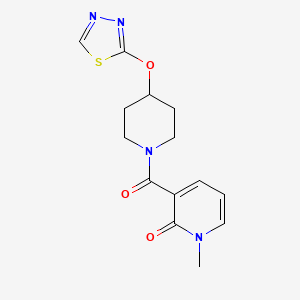

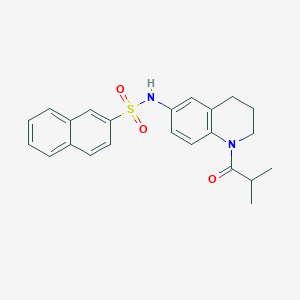

3-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a point of interest due to their significant biological activities. In the first study, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized. The process involved converting organic acids into esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds were obtained by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride. The structures of the synthesized compounds were confirmed using modern spectroscopic techniques .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic methods. The interaction of these compounds with the butyrylcholinesterase (BChE) enzyme was studied through molecular docking, which revealed that amino acid residues such as Gly116, His438, Tyr332, and Ser198 play a crucial role in the stabilization of the ligands within the binding site of the human BChE protein .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and involve the formation of intermediate products such as esters, hydrazides, and thiols before the final compounds are formed. The reaction conditions, such as the use of DMF and sodium hydride, are critical for the success of the synthesis. The biological evaluation of these compounds indicates that they have the potential to interact with biological targets, as evidenced by the molecular docking studies .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one are not detailed in the provided papers, the general properties of 1,3,4-thiadiazole derivatives can be inferred. These compounds typically exhibit a range of biological activities and have the potential for interaction with various enzymes, which is supported by the biological evaluation and molecular docking studies conducted in the research .

Biological Evaluation

The synthesized compounds were screened for their inhibitory activity against the BChE enzyme. The biological evaluation included molecular docking studies to assess the binding affinity and orientation of the ligands in the active sites of the human BChE protein. The results indicated that the synthesized compounds could be promising candidates for further development due to their interaction with key amino acid residues in the enzyme .

In the second study, novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and characterized. The biological activities of these compounds were assessed, revealing that some derivatives exhibited inhibitory effects against Xanthomonas campestris pv. oryzae and showed antiviral activity against tobacco mosaic virus . These findings suggest that the 1,3,4-thiadiazole core structure, when combined with piperazine, can lead to compounds with significant biological activities.

Scientific Research Applications

1. Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, including thiadiazoles, oxadiazoles, and triazoles, through 1,3-dipolar cycloaddition reactions showcases the utility of related compounds in constructing biologically active molecules. For instance, reactions involving aryl thiocyanates and selenocyanates with nitrile oxides and sulphides result in the formation of 5-arylthio-1,2,4-oxadiazoles and -thiadiazoles, indicating the importance of these reactions in synthesizing compounds with potential biological activities (Greig et al., 1987).

2. Biological Activity

Compounds related to the chemical structure have been explored for their anti-arrhythmic activities, as seen in the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. These synthesized compounds demonstrated significant anti-arrhythmic activity, highlighting the therapeutic potential of such chemical structures in medical research (Abdel‐Aziz et al., 2009).

3. Antimicrobial and Bioactivity

Novel piperidin-4-one oxime carbamates synthesized from related compounds have been evaluated for their antimicrobial activity. The research underlines the importance of these compounds in developing new antimicrobial agents, with some derivatives displaying significant effectiveness against both bacterial and fungal types (Sivakumar et al., 2017).

4. Molecular Structure and Crystallography

The molecular and crystal structures of compounds containing thiadiazoles and piperidine demonstrate the role of hydrogen bonds in molecular packing. These studies are crucial for understanding the structural basis of the biological activity and physicochemical properties of these compounds, facilitating the design of more effective molecules for various applications (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name |

1-methyl-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-17-6-2-3-11(12(17)19)13(20)18-7-4-10(5-8-18)21-14-16-15-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUYTWHUJABRTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)